ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride
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Overview
Description
ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidine-4-carboxylic acid: A derivative with a carboxylic acid group at the 4-position.
Piperidine-4-carboxamide: A derivative with a carboxamide group at the 4-position.
Uniqueness
ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other piperidine derivatives may not be suitable.
Biological Activity
Ethyl 2-(piperidine-4-carboxamido)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article reviews various studies and findings related to the biological activity of this compound, presenting data in structured tables and summarizing key research outcomes.
Chemical Structure and Properties
This compound can be represented by the following molecular formula: C10H18N2O3·HCl. The compound features a piperidine ring, which is known for its diverse biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of related piperidine derivatives, suggesting that this compound may exhibit similar effects.
In Vitro Antibacterial Activity
A study on related compounds indicated promising antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several compounds are summarized in Table 1.
Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae |
---|---|---|---|---|---|
5a | >150 µg/mL | 4.68 µg/mL | 9.375 µg/mL | >150 µg/mL | >150 µg/mL |
5b | >150 µg/mL | >150 µg/mL | >150 µg/mL | >150 µg/mL | >150 µg/mL |
Findings: Compound 5a showed significant activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like penicillin and norfloxacin .
In Vitro Antifungal Activity
The antifungal potential of piperidine derivatives has also been explored. Related compounds demonstrated varying levels of efficacy against fungal strains such as Candida albicans.
Anticancer Activity
Research indicates that piperidine derivatives possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells, compounds exhibited better cytotoxicity compared to standard drugs like bleomycin. The structure-activity relationship suggests that modifications to the piperidine moiety can enhance biological activity .
Table 2: Cytotoxicity Data
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 | FaDu |
Compound B | 15 | MCF-7 (breast cancer) |
Findings: Compounds with more saturated structures showed improved interactions with protein binding sites, enhancing their anticancer efficacy .
Neuroprotective Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. Studies suggest that they may inhibit acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment.
Mechanism of Action: Inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function .
Properties
IUPAC Name |
ethyl 2-(piperidine-4-carbonylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-15-9(13)7-12-10(14)8-3-5-11-6-4-8/h8,11H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMFVUBIUPJARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.